EP009

Description

Properties

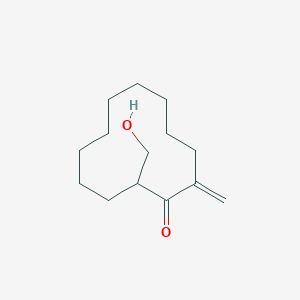

Molecular Formula |

C14H24O2 |

|---|---|

Molecular Weight |

224.34 g/mol |

IUPAC Name |

2-(hydroxymethyl)-12-methylidenecyclododecan-1-one |

InChI |

InChI=1S/C14H24O2/c1-12-9-7-5-3-2-4-6-8-10-13(11-15)14(12)16/h13,15H,1-11H2 |

InChI Key |

VHYYPGIKGAKBQI-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

EP009 |

Origin of Product |

United States |

Foundational & Exploratory

EP009 JAK3 inhibitor mechanism of action

An In-depth Technical Guide to the Mechanism of Action of EP009, a Selective JAK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, selective, and orally active small molecule inhibitor of Janus Kinase 3 (JAK3). Developed as a derivative of the established JAK3 inhibitor NC1153, this compound demonstrates therapeutic potential in T-cell malignancies. This technical guide delineates the core mechanism of action of this compound, presenting available quantitative data, experimental methodologies, and visual representations of its effects on the JAK-STAT signaling pathway.

Introduction to JAK3 and Its Role in T-Cell Malignancies

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases pivotal for cytokine signaling. While other JAKs are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, where it plays a crucial role in lymphoid development and function. JAK3 associates with the common gamma chain (γc) of cytokine receptors, mediating signals for interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This signaling is integral to lymphocyte activation, proliferation, and differentiation.

Constitutive activation of the JAK3/STAT pathway is a known oncogenic driver in various hematological cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and T-cell non-Hodgkin lymphoma (T-NHL).[1] This makes selective inhibition of JAK3 a compelling therapeutic strategy to disrupt tumor cell growth and survival in these malignancies.[1]

This compound: A Selective JAK3 Inhibitor

This compound is a small molecule inhibitor designed for selective targeting of JAK3.[1] Its chemical structure and molecular weight are presented below.

-

Chemical Structure: 2-(hydroxymethyl)-12-methylenecyclododecanone[2]

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of JAK3, which in turn blocks the downstream signaling cascade responsible for cell proliferation and survival in JAK3-dependent cancers.

Direct Inhibition of JAK3 Kinase Activity

This compound has been shown to be a low micromolar inhibitor of JAK3 autophosphorylation in in vitro kinase assays.[1] By binding to JAK3, this compound likely interferes with the ATP-binding site, preventing the transfer of a phosphate group to tyrosine residues on JAK3 itself and its substrate, the STAT proteins. It has been suggested that this compound could potentially act as a Michael acceptor for the Cys909 residue in the active site of JAK3, which would allow for covalent binding.[2][4]

Inhibition of the JAK/STAT Signaling Pathway

The canonical JAK/STAT signaling pathway is initiated by cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

This compound disrupts this cascade at a critical juncture. By inhibiting JAK3, it prevents the phosphorylation and subsequent activation of downstream STAT proteins, particularly STAT3.[1][5] This has been demonstrated in T-cell lymphoma cells, where this compound treatment leads to a reduction in tyrosine-phosphorylated STAT3.[1][5]

References

- 1. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

Misidentification of EP009: A Technical Clarification

Initial reports and inquiries have suggested that EP009 is a bioactive molecule with a specific molecular target relevant to drug development. However, a thorough investigation reveals that this compound is, in fact, an automotive part, specifically a flat water pump pulley for Ford vehicles. This document serves to correct this misidentification and provide a technical overview of the actual this compound product.

It appears there has been a significant misunderstanding regarding the nature of the product designated "this compound." This identifier does not correspond to a chemical compound, drug candidate, or any substance with a pharmacological or biological activity. Therefore, the concepts of molecular targets, signaling pathways, and related experimental protocols are not applicable in this context.

The product correctly identified as this compound is a steel water pump pulley manufactured by Nuline and Dayco for a range of Ford and Ford Performance vehicles.

Technical Specifications of the this compound Water Pump Pulley

Below is a summary of the available technical data for the Nuline and Dayco this compound water pump pulley.

| Parameter | Value |

| Part Number | This compound |

| Product Name | Flat Water Pump Pulley |

| Material | Steel |

| Inner Diameter | 18.9 mm |

| Outer Diameter | 104.6 mm |

| Weight | 0.46 kg |

Function and Application

The this compound pulley is a component of the engine's accessory belt drive system. Its primary function is to be driven by the serpentine belt, which in turn drives the water pump. The water pump circulates coolant through the engine to maintain optimal operating temperatures.

Vehicle Compatibility:

The this compound is compatible with a variety of Ford models, including but not limited to:

-

Ford Fairlane (NF, NL, AU, AU II, BA)

-

Ford Falcon (EF, EL, XH, AU, BA)

-

Ford LTD (DF, DL, AU)

-

Ford Territory

-

Ford Performance Vehicles Falcon and F6X

Compatible Engines:

-

4.0 Litre (SOHC 12 Valve) 6-Cylinder

-

4.0 Litre Barra (DOHC) 182kw, 190kw, 195kw 6-Cylinder

-

4.0 Litre Barra Turbo (DOHC) 240T, 245T, 270T

-

4.0 Litre Ford Barra Turbo Performance

-

4.0 Litre Turbo (DOHC) (Barra 270T, Barra 310T)

Diagram of a Serpentine Belt System

The following diagram illustrates the general logical relationship of a water pump pulley within a serpentine belt drive system.

The Unveiling of EP009: A Novel LILRB2-Targeting Antibody for Cancer Immunotherapy

Germantown, MD & Shanghai, China - In the relentless pursuit of novel cancer treatments, Elpiscience Biopharma has brought forth ES009, a promising monoclonal antibody targeting the Leukocyte Immunoglobulin-like Receptor B2 (LILRB2). This in-depth technical guide consolidates the discovery and development history of ES009, offering researchers, scientists, and drug development professionals a comprehensive overview of its preclinical and early clinical journey. As no publicly available information exists for a compound designated "EP009", this report focuses on ES009, a potential best-in-class antibody against the same target, which is currently in clinical development.

Introduction: Targeting the Myeloid Checkpoint LILRB2

The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with various immune cells. Myeloid cells, such as macrophages and dendritic cells, play a pivotal role in orchestrating the immune response against tumors. However, cancer cells can exploit inhibitory receptors on these myeloid cells to evade immune destruction. LILRB2, also known as ILT4, is a key inhibitory receptor predominantly expressed on myeloid cells.[1] Its engagement by ligands, including the Major Histocompatibility Complex (MHC) class I molecules like HLA-G expressed on tumor cells, triggers a signaling cascade that suppresses the anti-tumor functions of these immune cells.[1] This immunosuppressive activity makes LILRB2 a compelling target for cancer immunotherapy.

ES009 is a humanized IgG4 monoclonal antibody developed by Elpiscience to specifically block the LILRB2 receptor.[2] By inhibiting the LILRB2 signaling pathway, ES009 aims to reprogram the immunosuppressive myeloid cells within the TME into a pro-inflammatory state, thereby unleashing a potent and durable anti-tumor immune response.

Discovery and Preclinical Development

The discovery of ES009 stemmed from a dedicated effort to identify a highly specific and potent antagonist of LILRB2. Preclinical investigations have demonstrated the promising therapeutic potential of ES009.

Binding Characteristics and Ligand Blockade

A pivotal aspect of ES009's design is its high-affinity binding to a unique epitope on the LILRB2 receptor.[1] This specific binding is crucial for its potent antagonistic activity.

Table 1: Preclinical Characteristics of ES009

| Parameter | Description | Result |

|---|---|---|

| Target | Leukocyte Immunoglobulin-like Receptor B2 (LILRB2) | - |

| Modality | Humanized Monoclonal Antibody (IgG4) | - |

| Binding Affinity | High affinity to human LILRB2 | Data not publicly available |

| Ligand Blockade | Potently blocks the binding of multiple LILRB2 ligands, including HLA-A2, HLA-G, ANGPTL1, ANGPTL2, ANGPTL4, ANGPTL7, and MAG. | Data not publicly available |

Note: Specific quantitative data for binding affinity and ligand blockade IC50 values are not yet publicly available.

Mechanism of Action: Reprogramming Myeloid Cells

Preclinical studies have elucidated the mechanism by which ES009 exerts its anti-tumor effects. By blocking the LILRB2 pathway, ES009 effectively reprograms immunosuppressive M2 macrophages into a pro-inflammatory M1 phenotype.[1] This repolarization is a critical step in reversing the immunosuppressive nature of the TME.

Signaling Pathway of LILRB2 Inhibition by ES009

Caption: ES009 blocks the interaction between LILRB2 and its ligands, such as HLA-G, on tumor cells.

This blockade prevents the activation of the downstream phosphatases SHP-1 and SHP-2, thereby inhibiting the immunosuppressive signaling cascade.[3] The result is a shift in the myeloid cell phenotype from an anti-inflammatory (M2) to a pro-inflammatory (M1) state, which is more conducive to T cell activation and anti-tumor immunity.

In Vitro and Ex Vivo Efficacy

The functional consequences of LILRB2 blockade by ES009 have been demonstrated in various in vitro and ex vivo models. These studies have shown that ES009 can:

-

Promote the differentiation of human monocytes and monocyte-derived dendritic cells into a pro-inflammatory state.[1]

-

Reprogram human monocyte-derived M2 macrophages into a pro-inflammatory M1 phenotype.[1]

-

Restore T cell activity that has been suppressed by M2 macrophages.[1]

These findings from preclinical studies provided a strong rationale for advancing ES009 into clinical development.

Clinical Development: The First-in-Human Trial

Based on its promising preclinical profile, Elpiscience initiated a Phase 1 clinical trial for ES009 to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity in patients with advanced solid tumors.

Table 2: Overview of the ES009 Phase 1 Clinical Trial (NCT06007482)

| Parameter | Description |

|---|---|

| Official Title | A Study of ES009 in Subjects With Locally Advanced or Metastatic Solid Tumors |

| Status | Completed |

| Phase | Phase 1 |

| Study Design | Open-Label, Single-Arm, Dose Escalation |

| Primary Objectives | To evaluate the safety and tolerability of ES009. To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D). |

| Secondary Objectives | To characterize the pharmacokinetic (PK) profile of ES009. To evaluate the pharmacodynamic (PD) effects of ES009. To assess the preliminary anti-tumor activity of ES009. |

| Inclusion Criteria | Adults with histologically or cytologically confirmed locally advanced or metastatic solid tumors who have progressed on or are intolerant to standard therapies. |

| Intervention | ES009 administered via intravenous infusion. |

Experimental Workflow for the Phase 1 Trial

Caption: The Phase 1 trial of ES009 follows a dose-escalation design to determine safety and the recommended dose for future studies.

The first patient in this trial was dosed in Australia in September 2023. The results of this foundational study will be instrumental in guiding the future clinical development of ES009, including potential combination therapies with other immuno-oncology agents.

Future Directions

The development of ES009 represents a significant step forward in the field of myeloid-targeting cancer immunotherapies. By reprogramming the immunosuppressive tumor microenvironment, ES009 holds the potential to benefit patients who are resistant to or have relapsed after treatment with T-cell checkpoint inhibitors. Future research will likely focus on combination strategies, exploring the synergy of ES009 with other immunotherapies, such as anti-PD-1/PD-L1 antibodies, to achieve more profound and durable anti-tumor responses. The successful completion of the Phase 1 trial will pave the way for larger, registrational studies to further establish the clinical efficacy of ES009 in various solid tumors.

Conclusion

ES009 is a promising, first-in-class LILRB2-targeting monoclonal antibody with a well-defined mechanism of action. Its ability to reprogram immunosuppressive myeloid cells and restore T cell function provides a strong rationale for its continued development as a novel cancer immunotherapy. The ongoing clinical evaluation will be critical in determining the ultimate therapeutic potential of ES009 in the fight against cancer.

References

In-Depth Technical Guide: EP009 (CAS Number 1462951-30-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

EP009 is a novel, selective, and orally active small molecule inhibitor of Janus Kinase 3 (JAK3).[1][2] With the chemical formula C14H24O2 and a molecular weight of 224.34 g/mol , its systematic name is 2-(hydroxymethyl)-12-methylenecyclododecanone.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Chemical Structure:

Figure 1: Chemical structure of this compound.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of JAK3, a tyrosine kinase predominantly expressed in hematopoietic cells and crucial for signal transduction of cytokines that use the common gamma chain (γc).[2] The JAK-STAT signaling pathway is integral to immunity, cell proliferation, and differentiation. In certain hematological malignancies, such as T-cell lymphomas, this pathway is often constitutively activated.

This compound exerts its therapeutic effect by inhibiting the tyrosine phosphorylation of JAK3, which in turn prevents the phosphorylation and activation of its downstream target, Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This disruption of the JAK3/STAT3 signaling cascade leads to reduced proliferation and induction of apoptosis in cancer cells dependent on this pathway.[1]

Diagram 1: this compound Inhibition of the JAK3/STAT3 Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published research.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Cellular IC50 (JAK3 phosphorylation) | Kit225 | 10-20 µM | [1][2] |

| LD50 (Cell Viability) | Kit225 | 5.0 µM (at 72 hours) | [1][2] |

| Effect on JAK2 phosphorylation | BaF/3 | No detectable effect up to 50 µM | [1][2] |

Table 2: In Vivo Efficacy of this compound in a Murine Xenograft Model (SU-DHL-1)

| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |

| This compound | 100 mg/kg (oral) | Significant inhibition | [4] |

| This compound | 200 mg/kg (oral) | Significant inhibition | [4] |

Table 3: Pharmacokinetic Profile of this compound

| Species | Dosage | Route | Key Findings | Reference |

| Sprague Dawley rats | 200 mg/kg | Oral gavage | Orally active | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. While a specific synthesis protocol for this compound (2-(hydroxymethyl)-12-methylenecyclododecanone) is not publicly available in the searched literature, general methods for the synthesis of related macrocyclic ketones with exocyclic methylene groups can be found in organic chemistry literature.

In Vitro JAK3 Kinase Assay

This protocol is a general guide for assessing the inhibitory activity of this compound on JAK3 kinase.

Diagram 2: In Vitro Kinase Assay Workflow

Materials:

-

Recombinant JAK3 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., Poly(Glu,Tyr)4:1)

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

96-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the this compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the JAK3 enzyme to each well (except the no-enzyme control) and incubate briefly.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of JAK3 activity for each concentration of this compound and determine the IC50 value.

Cell Viability (MTS) Assay

This protocol measures the effect of this compound on the viability of T-cell lines.

Materials:

-

T-cell lymphoma cell line (e.g., Kit225 or SU-DHL-1)

-

Complete culture medium

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours until a color change is observed.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the LD50 value.

Western Blot Analysis for Phosphorylated STAT3

This protocol details the detection of changes in STAT3 phosphorylation in response to this compound treatment.

Diagram 3: Western Blot Workflow for p-STAT3

Materials:

-

SU-DHL-1 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat SU-DHL-1 cells with various concentrations of this compound for a specified time (e.g., 12 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like GAPDH.

Luminex Multiplex Assay for Phosphorylated STATs

This protocol allows for the simultaneous quantification of multiple phosphorylated STAT proteins.

Materials:

-

SU-DHL-1 cells

-

This compound

-

Lysis buffer

-

MILLIPLEX® MAP Phospho/Total STAT3 Magnetic Bead 2-Plex Kit or similar

-

Luminex instrument

Procedure:

-

Treat SU-DHL-1 cells with this compound as described for the Western blot.

-

Prepare cell lysates according to the multiplex assay kit instructions.

-

Perform the multiplex assay following the manufacturer's protocol, which typically involves incubating the lysates with antibody-coupled magnetic beads, followed by detection antibodies.

-

Acquire and analyze the data using a Luminex instrument and associated software.

-

Normalize the mean fluorescence intensity (MFI) of the phosphorylated STAT proteins to a loading control (e.g., GAPDH).

Murine Xenograft Model of Human T-cell Lymphoma

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., SCID/NOD)

-

SU-DHL-1 human T-cell lymphoma cell line

-

Matrigel

-

This compound formulated for oral administration

-

Vehicle control

Procedure:

-

Subcutaneously inject a suspension of SU-DHL-1 cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired doses (e.g., 100 mg/kg and 200 mg/kg) and schedule. Administer the vehicle to the control group.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-STAT3).

Conclusion

This compound is a promising selective JAK3 inhibitor with demonstrated in vitro and in vivo activity against T-cell malignancies.[1][2] Its ability to specifically target the JAK3/STAT3 signaling pathway makes it an attractive candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other selective JAK3 inhibitors. Further research is warranted to fully elucidate its mechanism of action and to determine its therapeutic potential in a clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|EP-009;EP 009 [dcchemicals.com]

- 4. EP 009) CAS#: 1462951-30-9 [m.chemicalbook.com]

- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Complexities of T-Cell Malignancies: A Guide to Key Signaling Pathways and Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

T-cell malignancies, a heterogeneous group of aggressive hematological cancers, present significant therapeutic challenges. The intricate signaling networks that drive their proliferation and survival are at the forefront of modern cancer research. This technical guide provides an in-depth exploration of the core molecular pathways implicated in T-cell lymphomagenesis, offering insights into novel therapeutic strategies and the ongoing clinical landscape. While the specific agent "EP009" did not yield public data in a comprehensive search, this document focuses on the well-established and emerging therapeutic targets at the heart of T-cell malignancy research.

Key Signaling Pathways in T-Cell Malignancies

The development and progression of T-cell malignancies are frequently driven by aberrant signaling cascades that regulate cell growth, proliferation, survival, and differentiation. Among the most critical are the NOTCH1, JAK-STAT, and PI3K-AKT-mTOR pathways.

The NOTCH1 Signaling Pathway

A cornerstone in T-cell development, the NOTCH1 pathway is also one of the most frequently mutated in T-cell acute lymphoblastic leukemia (T-ALL), with activating mutations found in over 60% of adult patients.[1][2] These mutations typically lead to ligand-independent activation of the receptor and increased stability of the NOTCH1 intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with other transcriptional regulators to drive the expression of genes crucial for leukemic cell growth and metabolism, including MYC.[1] The NOTCH1/FBXW7 pathway mutations are often considered a low-risk prognostic marker in some patient cohorts.[1]

The IL7R-JAK-STAT Pathway

The Interleukin-7 receptor (IL7R) and the associated JAK-STAT signaling cascade are fundamental for normal T-cell development and homeostasis.[3] In T-ALL, activating mutations in components of this pathway, including IL7R, JAK1, JAK3, and STAT5B, are found in approximately 20-30% of cases, with a higher prevalence in the early T-cell precursor (ETP) subtype.[1] These mutations lead to constitutive activation of STAT5, which then dimerizes, translocates to the nucleus, and upregulates the expression of target genes involved in cell survival, such as members of the BCL2 family.[1]

The PI3K-AKT-mTOR Pathway

The PI3K/AKT/mTOR signaling network is a central regulator of cellular processes such as cell cycle progression, metabolism, proliferation, and survival.[3] While activating mutations in PI3K and AKT are less common in T-ALL, loss of the tumor suppressor PTEN, which negatively regulates this pathway, is a frequent event.[3][4] This leads to the constitutive activation of AKT and its downstream effector, mTOR. Activated mTOR, in turn, promotes protein synthesis and cell growth while inhibiting apoptosis, in part through the upregulation of the anti-apoptotic protein MCL1.[3] There is significant crosstalk between the NOTCH1 and PI3K-AKT-mTOR pathways, with NOTCH1 capable of activating mTOR/Akt signaling.[1]

Therapeutic Strategies and Clinical Landscape

The growing understanding of the molecular drivers of T-cell malignancies has led to the development of targeted therapies aimed at exploiting these dependencies. While conventional chemotherapy remains a cornerstone of treatment, a number of novel agents are in various stages of clinical investigation.

Current and Investigational Therapies for T-Cell Lymphomas

| Drug Class | Target | Examples | Clinical Trial Phase (Selected) | Reference |

| HDAC Inhibitors | Histone Deacetylases | Romidepsin | Phase 3 (NCT01796002) | [5] |

| Antibody-Drug Conjugates | CD30 | Brentuximab Vedotin | Phase 3 (ECHELON-2, NCT01777152) | [5] |

| JAK Inhibitors | JAK1/2 | Ruxolitinib | Phase 2 (NCT01431209) | [5] |

| PI3K Inhibitors | PI3K | BAY80-6946 | Phase 2 (NCT01660451) | [5] |

| CDK9 Inhibitors | Cyclin-Dependent Kinase 9 | SLS009 | Phase 1b/2 | [6] |

| Immune Checkpoint Inhibitors | PD-1 | Pembrolizumab | Phase 1/2 (NCT03278782, NCT03598998) | [5] |

This table is not exhaustive and represents a selection of ongoing clinical trials.

In a Phase 1 trial, the CDK9 inhibitor SLS009 demonstrated promising activity in patients with relapsed or refractory peripheral T-cell lymphomas (PTCL), with 4 out of 11 patients (36.4%) experiencing a response.[6] This led to the FDA granting it a Fast Track Designation for this indication.[6]

Experimental Protocols: A General Framework for Preclinical Drug Evaluation

While specific, detailed protocols for proprietary drug development are not publicly available, a general workflow for the preclinical assessment of a novel agent targeting a specific pathway in T-cell malignancies can be outlined.

Methodology for Western Blot Analysis of Pathway Modulation:

-

Cell Culture and Treatment: T-cell lymphoma cell lines are cultured under standard conditions and treated with varying concentrations of the investigational compound or a vehicle control for specified time points.

-

Protein Extraction: Cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts.

-

Protein Quantification: The protein concentration of each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key proteins and their phosphorylated forms within the target pathway (e.g., p-STAT5, total STAT5, p-AKT, total AKT). A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify changes in protein expression and phosphorylation.

Future Directions and Emerging Concepts

The landscape of T-cell malignancy treatment is rapidly evolving. The advent of chimeric antigen receptor (CAR) T-cell therapy, while highly successful in B-cell malignancies, has been more challenging to apply to T-cell cancers.[2] However, research into suitable targets, such as CD5, is ongoing.[2]

Furthermore, the risk of secondary T-cell malignancies following CAR T-cell therapy is a subject of ongoing investigation, though current data suggest the risk is very low.[7][8][9] Understanding the genetic and molecular characteristics of individual patient tumors will be paramount in developing more personalized and effective therapies, moving beyond a one-size-fits-all approach to treatment.[10]

References

- 1. The Physiopathology of T- Cell Acute Lymphoblastic Leukemia: Focus on Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-cell acute lymphoblastic leukaemia (T-cell ALL) - Leukaemia Care [leukaemiacare.org.uk]

- 3. mdpi.com [mdpi.com]

- 4. The Genetics and Mechanisms of T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Clinical Trials | T-Cell Leukemia & Lymphoma Foundation | Seattle, WA [tcllfoundation.org]

- 6. curetoday.com [curetoday.com]

- 7. T cell malignancies after CAR T cell therapy in the DESCAR-T registry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. esmo.org [esmo.org]

- 9. Risk of second malignancies and T-cell lymphoma after chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expanding Horizons in T-Cell Lymphoma Therapy: Focus on Personalized Treatment Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of the Novel EP009 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal transduction pathways are fundamental to cellular function, orchestrating responses to a myriad of external and internal cues. The discovery and characterization of novel signaling pathways are paramount to advancing our understanding of cellular biology and developing new therapeutic interventions. This whitepaper presents a comprehensive technical guide to the elucidation of a putative novel signaling cascade, herein referred to as the "EP009 signaling pathway." In the absence of established literature on a specific "this compound" pathway, this document serves as a methodological framework for the systematic investigation of any newly identified signaling network. It provides detailed experimental protocols, guidelines for data interpretation, and visual representations of workflows and pathway logic, designed to be a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction to the this compound Signaling Pathway

The this compound signaling pathway represents a hypothetical, newly discovered intracellular signaling cascade. Its initial identification may have arisen from genetic screens, proteomic studies, or observations of cellular responses to novel stimuli. The primary objective of its characterization is to identify its core components, delineate the sequence of signaling events, understand its physiological role, and assess its potential as a therapeutic target. This guide will walk through the essential phases of this characterization process.

Phase I: Identification of Core Protein-Protein Interactions

The initial step in deciphering a new pathway is to identify the key proteins involved and their direct physical interactions. A combination of in-vivo and in-vitro techniques is crucial for building a preliminary interaction map.

Experimental Protocols

2.1.1. Yeast Two-Hybrid (Y2H) Screening

The Yeast Two-Hybrid system is a powerful genetic method for identifying novel protein-protein interactions in vivo.[1][2]

-

Principle: This technique relies on the reconstitution of a functional transcription factor. A "bait" protein (a known or suspected component of the this compound pathway) is fused to a DNA-binding domain (DBD), and a library of potential "prey" proteins is fused to a transcriptional activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene.[1]

-

Protocol:

-

Clone the cDNA of the bait protein into a Y2H vector containing the DBD.

-

Transform yeast cells with the bait vector.

-

Screen a prey cDNA library (fused to the AD) by mating or co-transformation.

-

Select for positive interactions on appropriate selective media (e.g., lacking histidine and containing an indicator like X-gal).

-

Isolate prey plasmids from positive clones and sequence the cDNA inserts to identify interacting proteins.

-

2.1.2. Co-Immunoprecipitation (Co-IP)

Co-IP is a gold-standard biochemical method to validate protein-protein interactions within their native cellular environment.[1][2][3]

-

Principle: An antibody specific to a target protein ("bait") is used to precipitate the protein from a cell lysate. Interacting proteins are co-precipitated and can be identified by Western blotting or mass spectrometry.[1]

-

Protocol:

-

Lyse cells expressing the this compound pathway components using a non-denaturing lysis buffer to preserve protein complexes.

-

Pre-clear the lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.

-

Incubate the cleared lysate with an antibody specific to the bait protein.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein, or by mass spectrometry for unbiased identification of binding partners.

-

Data Presentation: Initial this compound Interactome

The results from these initial screens can be summarized to build a preliminary protein interaction network.

| Bait Protein | Interacting Protein (Prey) | Method of Identification | Validation Status |

| This compound-A | This compound-B | Yeast Two-Hybrid | Confirmed by Co-IP |

| This compound-A | This compound-C | Yeast Two-Hybrid | Pending Validation |

| This compound-B | This compound-D | Co-IP with Mass Spec | Confirmed by reciprocal Co-IP |

| This compound-D | This compound-E | Affinity Purification-MS | Confirmed by Y2H |

Mandatory Visualization: Workflow for Interaction Discovery

Phase II: Delineating the Signaling Cascade

Once the core components are identified, the next step is to understand the flow of information through the pathway, particularly focusing on post-translational modifications like phosphorylation.

Experimental Protocols

3.1.1. Western Blotting for Phosphorylation Analysis

Western blotting is a fundamental technique to detect changes in the phosphorylation state of specific proteins following pathway stimulation or inhibition.[4][5][6]

-

Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of a protein of interest.

-

Protocol:

-

Sample Preparation: Treat cells with a stimulus (e.g., a growth factor) or an inhibitor for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors. Determine protein concentration.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of an this compound pathway protein (e.g., anti-phospho-EP009-B). This is typically done overnight at 4°C.[4][5]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using X-ray film or a digital imager.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody that detects the total amount of the protein of interest (e.g., anti-total-EP009-B).[7]

-

3.1.2. Phospho-Flow Cytometry

Phospho-flow cytometry allows for the quantitative measurement of protein phosphorylation at the single-cell level, which is particularly useful for analyzing heterogeneous cell populations.[8][9][10][11]

-

Principle: Cells are fixed to preserve the phosphorylation state of proteins and then permeabilized to allow entry of fluorescently labeled antibodies specific to phosphorylated epitopes. The fluorescence intensity is then measured by a flow cytometer.[11]

-

Protocol:

-

Cell Stimulation: Treat cells in suspension with stimuli or inhibitors.

-

Fixation: Immediately fix the cells with formaldehyde to cross-link proteins and lock in phosphorylation events.

-

Permeabilization: Permeabilize the cells with a detergent (e.g., methanol or saponin) to allow antibody access to intracellular proteins.

-

Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies. This can include antibodies against cell surface markers to identify specific cell populations and antibodies against intracellular phosphorylated proteins of the this compound pathway.

-

Data Acquisition: Analyze the stained cells on a flow cytometer, acquiring data on thousands of individual cells.

-

Data Analysis: Quantify the median fluorescence intensity (MFI) of the phospho-specific antibody in the cell population(s) of interest to measure the level of phosphorylation.

-

Data Presentation: Quantifying Signaling Dynamics

Table 3.2.1: Western Blot Densitometry Analysis

| Target Protein | Treatment | Time (min) | Fold Change in Phosphorylation (vs. Untreated Control) |

| This compound-B (p-Thr180) | Stimulus X | 5 | 12.5 ± 1.8 |

| This compound-B (p-Thr180) | Stimulus X | 15 | 8.2 ± 1.1 |

| This compound-B (p-Thr180) | Stimulus X + Inhibitor Y | 15 | 1.3 ± 0.4 |

| This compound-D (p-Ser50) | Stimulus X | 15 | 9.7 ± 1.5 |

| This compound-D (p-Ser50) | Stimulus X | 30 | 5.1 ± 0.9 |

Table 3.2.2: Phospho-Flow Cytometry MFI Ratios

| Cell Population | Phospho-Target | Treatment | MFI Ratio (Stimulated/Unstimulated) |

| CD4+ T-cells | p-EP009-B | Stimulus X | 7.8 |

| CD8+ T-cells | p-EP009-B | Stimulus X | 6.5 |

| B-cells | p-EP009-B | Stimulus X | 1.2 |

Mandatory Visualization: The this compound Signaling Cascade

Phase III: Functional Characterization and Target Validation

The final phase involves understanding the biological output of the this compound pathway and validating its key components as potential drug targets.

Experimental Protocols

4.1.1. Design and Use of Pathway Inhibitors

The use of small molecule inhibitors is a critical tool for probing pathway function and for therapeutic development.[7][12][13]

-

Principle: A specific inhibitor that blocks the activity of a key kinase in the this compound pathway (e.g., an ATP-competitive inhibitor for this compound-B) is used to treat cells. The downstream effects on signaling and cellular phenotype are then measured.

-

Protocol:

-

Inhibitor Screening: If a known inhibitor is not available, a high-throughput screen can be performed to identify compounds that block the activity of a key this compound pathway enzyme.

-

Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) of the inhibitor by treating cells with a range of concentrations and measuring the phosphorylation of a direct downstream target (e.g., p-EP009-D) by Western blot or ELISA.

-

Phenotypic Assays: Treat cells with the inhibitor at its effective concentration and measure relevant cellular responses, such as proliferation (e.g., using a BrdU incorporation assay), apoptosis (e.g., by TUNEL staining or caspase-3 cleavage), or migration (e.g., using a transwell assay).

-

Control Experiments: Always include a vehicle-only control (e.g., DMSO) and, if possible, a structurally similar but inactive compound to control for off-target effects.

-

4.1.2. Identifying Downstream Gene Expression Changes via RNA-Seq

To understand the transcriptional output of the pathway, RNA sequencing (RNA-seq) can be used to compare the transcriptomes of cells with active versus inhibited this compound signaling.[14][15][16]

-

Principle: RNA is extracted from control and treated (e.g., with an this compound inhibitor) cells, converted to cDNA, and sequenced. The resulting data allows for the quantification of expression levels for all genes, revealing those that are regulated by the pathway.

-

Protocol:

-

Treat cells with the this compound pathway inhibitor or a control.

-

Isolate total RNA and assess its quality and quantity.

-

Prepare sequencing libraries from the RNA (e.g., via poly-A selection for mRNA, reverse transcription, and adapter ligation).

-

Sequence the libraries on a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome and quantify gene expression levels.

-

Perform differential expression analysis to identify genes that are significantly up- or down-regulated upon pathway inhibition.

-

Use pathway analysis tools (e.g., GO term enrichment, KEGG pathway analysis) to identify the biological processes regulated by the this compound pathway.

-

Data Presentation: Functional Outcomes of this compound Inhibition

Table 4.2.1: Phenotypic Effects of this compound-B Inhibitor (Inhibitor-Y)

| Assay | Control (Vehicle) | Inhibitor-Y (1 µM) | Percent Change | P-value |

| Cell Proliferation (OD at 450 nm) | 1.25 ± 0.11 | 0.45 ± 0.08 | -64% | <0.001 |

| Apoptosis (% TUNEL positive) | 3.1% ± 0.9% | 25.4% ± 3.2% | +719% | <0.001 |

| Cell Migration (cells per field) | 152 ± 21 | 34 ± 9 | -78% | <0.001 |

Table 4.2.2: Top Differentially Expressed Genes upon this compound Inhibition

| Gene Symbol | Log2 Fold Change | Adjusted P-value | Function |

| CYCLD1 | -2.85 | 1.2e-15 | Cell Cycle Progression |

| BCL2 | -2.10 | 4.5e-12 | Anti-apoptotic |

| MMP9 | -3.50 | 8.9e-18 | Extracellular Matrix Remodeling |

| CDKN1A | 3.15 | 2.0e-16 | Cell Cycle Arrest |

Mandatory Visualization: Logic of Pathway Inhibition

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the characterization of the novel this compound signaling pathway, or any newly discovered signaling cascade. By integrating genetic, biochemical, and systems-level analyses, researchers can build a comprehensive understanding of the pathway's architecture, dynamics, and function. The successful elucidation of the this compound pathway will not only contribute to our fundamental knowledge of cell biology but also pave the way for the development of novel therapeutics targeting its key components for the treatment of associated diseases. Future work will focus on in vivo validation using animal models and the development of more specific and potent modulators of this compound signaling.

References

- 1. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]

- 2. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]

- 3. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. CST | Cell Signaling Technology [cellsignal.com]

- 6. Western blot protocol | Abcam [abcam.com]

- 7. youtube.com [youtube.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Flow Cytometric Analysis of Cell Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

- 16. Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy and Mechanism of Action of EP009: A Selective JAK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of EP009, a novel and selective small molecule inhibitor of Janus kinase 3 (JAK3). The data presented herein demonstrates this compound's potential as a therapeutic agent, particularly in the context of T-cell malignancies. This document details the quantitative analysis of its inhibitory effects, outlines the experimental protocols used for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.

Quantitative Assessment of this compound In Vitro Activity

The following tables summarize the key quantitative data obtained from in vitro studies of this compound, showcasing its potency and selectivity.

Table 1: Inhibitory Activity of this compound against JAK3

| Assay Type | Parameter | Value | Reference |

| In Vitro Kinase Assay | IC50 vs. JAK3 | 1-2.5 µM | [1] |

| Cellular Assay (Kit225 cells) | IC50 vs. IL-2-mediated JAK3 phosphorylation | 10-20 µM | [1][2] |

Table 2: Cellular Effects of this compound on Cell Viability

| Cell Line | Description | Parameter | Value | Time Point | Reference |

| Kit225 | IL-2-dependent T-cell line | IC50 | 10-20 µM | 72 hours | [1] |

| BaF/3 | IL-3-dependent pro-B-cell line | Effect on Viability | No detectable effect up to 50 µM | Not Specified | [1][2] |

| T-ALL-P1 | Primary T-ALL patient cells | LD50 | 2.5-5 µM | 72 hours | [2] |

| T-ALL-P2 | Primary T-ALL patient cells | Effect on Viability | No effect | 72 hours | [2] |

| SU-DHL-1 | ALK-positive anaplastic large cell lymphoma | Inhibition of Tumor Growth | Concentration-dependent | Not Specified | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to assess the in vitro activity of this compound.

In Vitro Kinase Assay for JAK3 Inhibition

This assay was performed to determine the direct inhibitory effect of this compound on JAK3 enzymatic activity.

Cellular Assays for JAK Phosphorylation

To assess the effect of this compound on JAK3 and JAK2 phosphorylation in a cellular context, IL-2-dependent Kit225 cells and IL-3-dependent BaF/3 cells were utilized, respectively.[2]

Cell Viability Assay

The cytotoxic effect of this compound on various cell lines was determined using the MTS tetrazolium salt assay.[4]

Mechanism of Action: Selective Inhibition of the JAK3/STAT3 Signaling Pathway

This compound functions as a selective inhibitor of JAK3. In T-cell malignancies, constitutive activation of the JAK3 signaling pathway is a key driver of tumor cell growth and survival.[2][3] this compound disrupts this pathway, leading to reduced tumor cell viability and induction of apoptosis.[3]

The binding of cytokines, such as IL-2, to their receptors activates JAK3. Activated JAK3 then phosphorylates downstream Signal Transducers and Activators of Transcription (STATs), primarily STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to promote the expression of genes involved in cell proliferation and survival.

This compound selectively inhibits the tyrosine kinase activity of JAK3, thereby preventing the phosphorylation of STAT3.[2] This blockade of the JAK3/STAT3 signaling cascade is the primary mechanism by which this compound exerts its anti-neoplastic effects in JAK3-dependent T-cell malignancies.[2][4]

References

EP009: A Preclinical Efficacy Analysis for T-Cell Malignancies

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of EP009, a novel, selective, and orally active small molecule inhibitor of Janus Kinase 3 (JAK3). The data presented herein supports the potential of this compound as a targeted therapeutic agent for T-cell malignancies characterized by constitutive JAK3 activation. This document details the quantitative efficacy data, experimental methodologies, and the underlying mechanism of action to inform further research and development efforts.

Executive Summary

This compound demonstrates significant preclinical anti-cancer activity by selectively targeting the JAK3/STAT3 signaling pathway, a critical driver in certain T-cell malignancies. In vitro studies have established its potent and selective cytotoxicity against various JAK3-dependent cancer cell lines. Furthermore, in vivo experiments using a murine xenograft model have shown significant tumor growth inhibition upon oral administration of this compound. These findings underscore the therapeutic potential of this compound for JAK3-driven cancers.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings.

Table 2.1: In Vitro Cytotoxicity of this compound in T-Cell Malignancy Cell Lines

| Cell Line | Cancer Type | Key Genetic Marker(s) | LD50 (72h) | Reference |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma (ALCL) | NPM-ALK-positive | 5 µM | [1][2] |

| SUP-M2 | Anaplastic Large Cell Lymphoma (ALCL) | NPM-ALK-positive | 5 µM | [1][2] |

| HH | Cutaneous T-Cell Lymphoma (CTCL) | JAK3-positive | 2.5 - 5 µM | [2] |

| T-ALL-P1 | T-cell Acute Lymphoblastic Leukemia (Primary Cells) | Not specified | 2.5 - 5 µM | [1] |

| Kit225 | IL-2-Dependent T-cell Line | Not applicable | 5.0 µM | [1] |

Table 2.2: In Vitro Selectivity of this compound

| Cell Line | Key Pathway Dependence | Effect of this compound | IC50 | Reference |

| BaF/3 | IL-3-induced JAK2 phosphorylation | No detectable effect on viability or phosphorylation | > 50 µM | [1] |

| H2228 | Non-Small Cell Lung Cancer (JAK3-negative) | No effect on cell viability | Not applicable | [1][2] |

| H9 | Cutaneous T-Cell Lymphoma (CTCL, JAK3-negative) | Limited effect on viability | Not determined | [2] |

Table 2.3: In Vivo Efficacy of this compound in a Murine Xenograft Model

| Animal Model | Tumor Type | Treatment | Dosage | Outcome | Reference |

| SCID/NOD Mice | SU-DHL-1 Human T-NHL ALCL | Oral this compound | 100 or 200 mg/kg | >50% reduction in tumor growth (p<0.01) | [1][3] |

Table 2.4: Pharmacokinetic Profile of this compound

| Animal Model | Administration Route | Dosage | Peak Blood Concentration (Cmax) | Time to Peak (Tmax) | Reference |

| Sprague Dawley Rats | Oral | 200 mg/kg | ~6 µM | 30 minutes | [1][3] |

Mechanism of Action: Inhibition of the JAK3/STAT3 Signaling Pathway

This compound exerts its anti-tumor effects by selectively inhibiting the kinase activity of JAK3.[4][5] In many T-cell malignancies, constitutive activation of the JAK3 signaling cascade leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[1] Activated STAT3 then translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival. This compound disrupts this oncogenic signaling by inhibiting the autophosphorylation of JAK3, thereby preventing the subsequent phosphorylation of STAT3.[1][2] This leads to the induction of apoptosis in cancer cells dependent on this pathway.[4][5]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

In Vitro Cell Viability Assays

-

Cell Lines and Culture: T-cell malignancy cell lines (SU-DHL-1, SUP-M2, HH, H9, Kit225) and control cell lines (BaF/3, H2228) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Primary T-ALL patient tumor cells were also utilized.[1]

-

Treatment: Cells were treated with increasing concentrations of this compound (typically ranging from 0 to 50 µM) or vehicle control (DMSO) for 72 hours.[1][2]

-

Viability Assessment: Cell viability was measured using the MTS assay. The half-maximal lethal dose (LD50) was calculated as the concentration of this compound that resulted in a 50% reduction in cell viability compared to the vehicle-treated control cells.[2]

References

Methodological & Application

Application Notes and Protocols for EP009 in Cell Culture Experiments

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "EP009." The following application notes and protocols are based on the hypothesis that this compound is a selective agonist for the Prostaglandin E2 Receptor 4 (EP4), a G-protein coupled receptor involved in diverse physiological and pathological processes. The experimental designs and expected outcomes are derived from published research on known EP4 agonists.

Introduction

This compound is a hypothetical, potent, and selective agonist of the Prostaglandin E2 Receptor 4 (EP4). The EP4 receptor is a key mediator of the biological effects of prostaglandin E2 (PGE2). It is involved in a wide range of cellular processes, including inflammation, immune response, cell proliferation, and differentiation.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell signaling, viability, and gene expression.

Mechanism of Action

Upon binding of an agonist like this compound, the EP4 receptor can activate multiple downstream signaling pathways. Primarily, it couples to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).[1][2] Additionally, the EP4 receptor has been shown to couple to Gαi, which can inhibit adenylyl cyclase, and to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.[1][3][4] This complex signaling network allows the EP4 receptor to exert pleiotropic effects in different cell types.

Figure 1: Simplified signaling pathway of the EP4 receptor activated by an agonist like this compound.

Applications in Cell Culture

Based on the known functions of the EP4 receptor, this compound can be used in a variety of cell culture applications:

-

Cancer Research: To investigate the role of EP4 signaling in tumor cell proliferation, survival, and migration.[5][6]

-

Immunology: To study the immunomodulatory effects on immune cells such as macrophages, dendritic cells, and T cells.[2]

-

Bone Biology: To analyze the effects on osteoblast differentiation and bone formation.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cells in a 96-well plate format.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

Western Blotting for Signaling Pathway Analysis

This protocol is to detect the activation of downstream signaling molecules (e.g., phosphorylation of Akt or ERK) following treatment with this compound.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound

-

Serum-free medium

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.

-

Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

After treatment, wash the cells twice with ice-cold PBS.[8]

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Prepare samples for SDS-PAGE by adding loading buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[10]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[11]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Figure 2: General experimental workflow for studying the effects of this compound in cell culture.

Data Presentation

Quantitative data from the experiments should be summarized in a clear and structured format. Below are examples of tables for presenting data from cell viability and western blotting experiments.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Treatment Duration (hours) | This compound Concentration (nM) | % Viability (Mean ± SD) | IC50 (nM) |

| Cancer Cell Line A | 48 | 0 (Vehicle) | 100 ± 5.2 | \multirow{5}{}{[Calculated Value]} |

| 1 | 95.3 ± 4.8 | |||

| 10 | 78.1 ± 6.1 | |||

| 100 | 52.4 ± 5.5 | |||

| 1000 | 25.7 ± 3.9 | |||

| Non-cancerous Cell Line B | 48 | 0 (Vehicle) | 100 ± 6.3 | \multirow{5}{}{> 1000} |

| 1 | 98.2 ± 5.9 | |||

| 10 | 96.5 ± 6.0 | |||

| 100 | 94.8 ± 5.4 | |||

| 1000 | 91.3 ± 6.7 |

Table 2: Quantification of Protein Phosphorylation by Western Blot

| Target Protein | Cell Line | Treatment | Fold Change in Phosphorylation (Normalized to Total Protein, Mean ± SD) |

| p-Akt (Ser473) | Immune Cell Line C | Vehicle | 1.0 ± 0.15 |

| This compound (100 nM, 15 min) | 3.5 ± 0.42 | ||

| p-ERK1/2 (Thr202/Tyr204) | Immune Cell Line C | Vehicle | 1.0 ± 0.21 |

| This compound (100 nM, 15 min) | 2.8 ± 0.35 |

References

- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JCI Insight - Pivotal roles for cancer cell–intrinsic mPGES-1 and autocrine EP4 signaling in suppressing antitumor immunity [insight.jci.org]

- 6. mdpi.com [mdpi.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. origene.com [origene.com]

- 9. Western Blot Protocol - e-Blot [e-blot.com]

- 10. antibodiesinc.com [antibodiesinc.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for EP009 Dosage in In Vivo Mouse Models

A thorough search for the compound "EP009" did not yield any publicly available information that would allow for the creation of detailed application notes and protocols for its use in in vivo mouse models.

Extensive searches were conducted to identify "this compound" as a research chemical, drug candidate, or any other biological compound. The search terms included "this compound compound," "this compound drug," and "this compound research chemical." The results did not provide any specific molecule with this designation in the context of biological research or drug development.

It is highly probable that "this compound" is an internal, proprietary, or otherwise non-public code name for a compound. Without access to the specific identity of this compound, including its molecular structure, biological target, and mechanism of action, it is impossible to provide accurate and reliable information regarding:

-

Dosage and Administration: Appropriate dosage, administration routes (e.g., oral gavage, intraperitoneal injection), and formulation are all highly dependent on the physicochemical properties and pharmacokinetic profile of a specific compound.

-

Mechanism of Action and Signaling Pathways: Understanding the biological pathways a compound modulates is critical for designing relevant in vivo studies and interpreting the results.

-

Experimental Protocols: Detailed protocols for in vivo mouse models require knowledge of the intended therapeutic area (e.g., oncology, immunology, neurology) and the specific research question being addressed.

Recommendations for the User:

To enable the creation of the requested application notes and protocols, it is essential to provide a more specific identifier for the compound of interest. This could include:

-

Chemical Name (IUPAC name)

-

CAS Number

-

Common or Brand Name (if applicable)

-

Target Protein or Pathway

-

Relevant Scientific Publications

Once a specific and publicly documented compound can be identified, it will be possible to gather the necessary data to generate the detailed application notes, protocols, and visualizations as originally requested.

Application Notes and Protocols for Dissolving EP009 in Research Settings

A comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of EP009 for experimental use.

Introduction

Effective dissolution of research compounds is a critical first step in ensuring the accuracy and reproducibility of experimental results. This document provides detailed protocols for the dissolution of this compound, a novel small molecule inhibitor, for both in vitro and in vivo research applications. Adherence to these guidelines is essential for maintaining the stability and activity of the compound.

Compound Information

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting the appropriate dissolution method.

| Property | Value |

| Molecular Formula | C₂₉H₃₂N₆O₂ |

| Molecular Weight | 496.6 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity | ≥98% |

| Storage | Store at -20°C, protected from light |

Dissolution for In Vitro Applications

For cellular and biochemical assays, it is imperative to prepare a high-concentration stock solution of this compound that can be further diluted in aqueous media.

Recommended Solvents

Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a primary stock solution of this compound due to its high solubilizing capacity for this compound.

Protocol for Preparing a 10 mM Stock Solution

-

Weighing: Accurately weigh out 4.97 mg of this compound powder using a calibrated analytical balance.

-

Solvent Addition: Add 1 mL of molecular biology grade DMSO to the vial containing the this compound powder.

-

Dissolution: Gently vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

-

Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Workflow for In Vitro Dosing

Application Notes and Protocols for EP009 in Leukemia Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

EP009 (also referred to as JSH-009, GFH009, and SLS009) is a highly selective and potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] In leukemia, particularly Acute Myeloid Leukemia (AML), there is a strong dependence on transcriptional regulation for the expression of key oncogenes and anti-apoptotic proteins.[1] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcriptional elongation.[3] By inhibiting CDK9, this compound effectively downregulates the expression of short-lived oncoproteins that are critical for the survival and proliferation of leukemia cells, such as c-MYC and Myeloid Cell Leukemia-1 (MCL-1).[4][5] This targeted mechanism of action makes this compound a promising therapeutic agent in leukemia, with ongoing preclinical and clinical investigations demonstrating its potential.[1][5]

Mechanism of Action

This compound exerts its anti-leukemic effects by selectively inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of RNA Polymerase II, which is essential for the transcriptional elongation of various genes, including those vital for cancer cell survival. The primary downstream effect of CDK9 inhibition by this compound is the reduced expression of the anti-apoptotic protein MCL-1 and the oncoprotein c-MYC.[4][5] MCL-1 is a key member of the BCL-2 family of proteins and its suppression can lead to apoptosis in cancer cells that are dependent on it for survival.[6] c-MYC is a transcription factor that drives cell proliferation and growth.[6] The depletion of these critical survival signals ultimately leads to senescence and apoptosis in malignant cells.[2]

References

- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]

Application Notes and Protocols for EP009 as a Tool Compound in JAK3 Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing EP009, a selective inhibitor of Janus Kinase 3 (JAK3), as a tool compound in preclinical research. This document outlines the molecular characteristics of this compound, its effects on cellular signaling, and detailed protocols for key experimental assays to investigate its mechanism of action and efficacy.

Introduction to this compound

This compound is a novel, selective, and orally active small molecule inhibitor of JAK3.[1] JAK3 is a member of the Janus kinase family of non-receptor tyrosine kinases, which are critical components of signal transduction pathways for numerous cytokines and growth factors. Unlike other JAK family members (JAK1, JAK2, and TYK2) which are ubiquitously expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a compelling therapeutic target for immune-mediated diseases and certain hematological malignancies with limited off-target effects.[1] this compound has demonstrated a favorable cytotoxicity profile and therapeutic efficacy against JAK3-driven tumor T-cells in vitro, ex vivo, and in vivo.[1]

Mechanism of Action

This compound exerts its inhibitory effect on the JAK/STAT signaling pathway. Cytokine binding to their receptors activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Activated JAKs then phosphorylate STATs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[2][3] this compound selectively inhibits the tyrosine phosphorylation of JAK3, thereby blocking the downstream phosphorylation and activation of STAT3.[1][4]

Data Presentation

Quantitative Data Summary for this compound

| Parameter | Cell Line/Assay | Value | Reference |

| Cellular IC50 | Kit225 (IL-2-mediated JAK3 tyrosine phosphorylation) | 10 - 20 μM | [1] |

| LD50 | SU-DHL-1 (NPM-ALK-positive ALCL) | 5 μM (at 72 hours) | [1] |

| LD50 | SUP-M2 (NPM-ALK-positive ALCL) | 5 μM (at 72 hours) | [1] |

| LD50 | HH (Cutaneous T-cell lymphoma) | 2.5 - 5 μM (at 72 hours) | [1] |

| LD50 | T-ALL-P1 (Primary T-ALL patient cells) | 2.5 - 5 μM (at 72 hours) | [1] |

| LD50 | Kit225 (IL-2-dependent T-cell line) | 5.0 μM (at 72 hours) | [1] |

| Effect on JAK2 | BaF/3 (IL-3-induced JAK2 tyrosine phosphorylation) | No detectable effect up to 50 μM | [1] |

| Effect on Cell Viability | H2228 (JAK3-negative non-small cell lung cancer) | No effect | [1] |

| Effect on Cell Viability | H9 (JAK3-negative cutaneous T-cell lymphoma) | Limited effects | [1] |

| Effect on Cell Viability | T-ALL-P2 (T-ALL patient cells with low JAK3 expression) | No effect | [1] |

| Effect on Cell Viability | HEK293 (Kidney cell line) | No detectable loss of viability at 10 μM for 72 hours | [1] |

| Effect on Cell Viability | HEPG2 (Liver cell line) | No detectable loss of viability at 10 μM for 72 hours | [1] |

| Effect on Cell Viability | Primary naïve PBMCs | No detectable loss of viability at 10 μM for 72 hours | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: JAK3-STAT3 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Assessing this compound's Effect on JAK3 Phosphorylation.

Caption: Workflow for Evaluating this compound's Impact on Cell Viability.

Experimental Protocols

In Vitro Kinase Assay for JAK3 Autophosphorylation

This assay assesses the direct inhibitory effect of this compound on the autophosphorylation of immunopurified JAK3.

Materials:

-

This compound

-

DMSO (Vehicle)

-

Immunopurified JAK3 enzyme

-

ATP solution (1 μM final concentration)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM MnCl2, 5 mM β-glycerophosphate, 1 mM Na3VO4)

-

SDS-PAGE gels (7.5%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phosphotyrosine (α-pY), anti-JAK3 (α-JAK3)

-

HRP-conjugated secondary antibody

-

ECL detection reagents

Protocol:

-

Prepare serial dilutions of this compound in DMSO. The final concentration in the assay can range from 0 to 10 μM.

-

In a microcentrifuge tube, combine the immunopurified JAK3 with either this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP to a final concentration of 1 μM. A control reaction should be performed without ATP.

-

Incubate the reactions at 30°C for 30 minutes.

-

Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Separate the reaction products by 7.5% SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phosphotyrosine (α-pY) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using ECL reagents.

-

To confirm equal loading, strip the membrane and reprobe with an anti-JAK3 (α-JAK3) antibody.

Immunoprecipitation and Western Blotting for Cellular JAK3 Phosphorylation